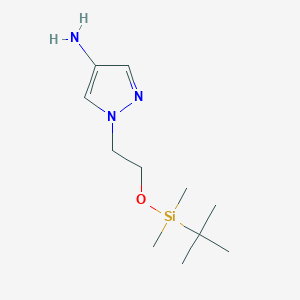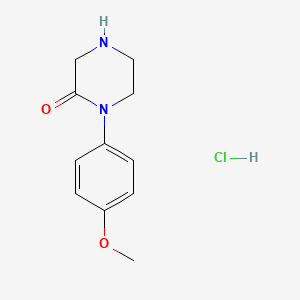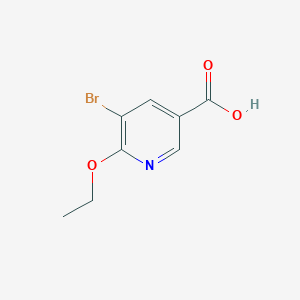![molecular formula C17H24BFN2O2 B1469442 4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole CAS No. 1231930-37-2](/img/structure/B1469442.png)
4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Descripción general
Descripción
“4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole” is a chemical compound with the formula C17H24BFN2O2 . It is used in organometallic chemistry and organoboron chemistry . The compound is stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the use of potassium acetate, palladium diacetate, and tricyclohexylphosphine in dimethyl sulfoxide at 90℃ for 3 hours in an inert atmosphere . The reaction mixture is then poured into water, mixed thoroughly, and filtered under reduced pressure. The filter cake is washed twice with water and dried to give a light brown solid .
Molecular Structure Analysis
The molecular structure of this compound has been determined by various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and MS . The compound has a molecular weight of 318.19 .
Chemical Reactions Analysis
The compound is used as a reagent in various chemical reactions, including the borylation of arenes . It is also used in the synthesis of intermediates for generating conjugated copolymers .
Physical and Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high gastrointestinal absorption and is BBB permeant . It is a substrate for P-gp and an inhibitor for CYP1A2 and CYP2D6 . The compound has a log Kp (skin permeation) of -5.66 cm/s . It has a lipophilicity log Po/w (iLOGP) of 0.0 . The compound is moderately soluble, with a log S (ESOL) of -4.26 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole and its derivatives are primarily used in the synthesis and structural analysis of various chemical compounds. It is used as a boric acid ester intermediate with benzene rings in different chemical reactions. These compounds are typically synthesized through multi-step reactions and their structures are confirmed by a combination of spectroscopic methods like FTIR, NMR, and mass spectrometry. Furthermore, single-crystal X-ray diffraction is used for crystallographic and conformational analyses. Density Functional Theory (DFT) is also employed to calculate the molecular structures and compare them with X-ray diffraction values. This ensures that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction. Such analyses also delve into the molecular electrostatic potential and frontier molecular orbitals of the compounds, revealing various physicochemical properties (Huang et al., 2021).
Role in Drug Synthesis and Characterization
Although specific research on this compound is limited, its structural relatives have been studied extensively. These compounds play significant roles in the synthesis of pharmaceuticals and other biologically active molecules. They are involved in the synthesis of various inhibitors, antitubercular agents, and potential antimicrobials and anti-inflammatories. The process involves various synthetic methods including substitution reactions, Suzuki coupling, and microwave-assisted synthesis. These methods lead to the formation of compounds with potential applications in drug development and other areas of medicinal chemistry (Richter et al., 2023), (Mano et al., 2004).
Material Science and Optical Applications
In the realm of material science, derivatives of the compound are used to create novel materials with potential applications in optoelectronics, sensing, and other advanced technologies. These materials are characterized by their high thermal stability, luminescent properties, and nonlinear optical behavior. The synthesis of these materials often involves palladium-catalyzed Suzuki coupling methods or other advanced synthetic techniques. These processes lead to the creation of materials with promising characteristics for use in various technological applications (Zhu et al., 2007), (Grigoras & Antonoaia, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
4-fluoro-2-methyl-1-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BFN2O2/c1-10(2)21-11(3)20-15-13(19)8-12(9-14(15)21)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSPISQCNSLJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N=C(N3C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114022 | |
| Record name | 4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231930-37-2 | |
| Record name | 4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231930-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-BenziMidazole, 4-fluoro-2-Methyl-1-(1-Methylethyl)-6-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(aminomethyl)-4-fluorophenyl]methanesulfonamide hydrochloride](/img/structure/B1469361.png)


![1-[(Pyridin-3-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1469364.png)


![Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1469367.png)



![cis-Octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1469378.png)

